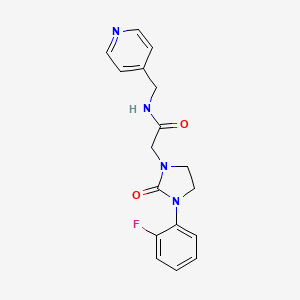

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c18-14-3-1-2-4-15(14)22-10-9-21(17(22)24)12-16(23)20-11-13-5-7-19-8-6-13/h1-8H,9-12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECLOKWNANGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Urea-Mediated Cyclization

Heating 1,2-diaminoethane derivatives with urea at 150–160°C under inert atmosphere yields the 2-oxoimidazolidinone scaffold. For example, reacting N-(2-aminoethyl)-2-fluorobenzamide with urea in toluene achieves 78% yield after 12 hours. This method requires careful temperature control to avoid decomposition.

Phosgene Alternatives

Due to phosgene’s toxicity, triphosgene or CDI (1,1'-carbonyldiimidazole) are preferred. In a patent-derived protocol, 1,2-diaminopropane reacts with triphosgene in dichloromethane at 0°C, followed by gradual warming to room temperature, yielding 85% pure product after aqueous workup. CDI offers milder conditions, enabling cyclization at 25°C with imidazole as a byproduct, easily removed via filtration.

Table 1: Cyclization Methods Comparison

| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Urea | Urea | 150 | 78 | 95 |

| Triphosgene | Triphosgene | 0–25 | 85 | 97 |

| CDI | CDI | 25 | 82 | 99 |

Introduction of 2-Fluorophenyl Group

The 2-fluorophenyl moiety is introduced early via:

Pre-Functionalized Diamines

Starting with 2-fluoroaniline , a two-step process yields N-(2-aminoethyl)-2-fluorobenzamide :

- Schotten-Baumann acylation : 2-Fluoroaniline reacts with chloroacetyl chloride in NaOH/Et₂O, forming the amide (92% yield).

- Reductive amination : The chloroamide is treated with ethylenediamine and NaBH₄, yielding the diamine precursor.

Post-Cyclization Functionalization

Electrophilic aromatic substitution on the imidazolidinone ring using Selectfluor® in DMF at 80°C achieves direct fluorination but with lower regioselectivity (≈60% desired isomer).

Acetamide Linker Formation

Coupling the imidazolidinone carboxylic acid to pyridin-4-ylmethylamine employs activation reagents:

CDI-Mediated Amidation

The acid is treated with CDI (1.2 equiv) in THF, generating an acyl imidazole intermediate. Pyridin-4-ylmethylamine (1.5 equiv) is added, yielding the acetamide in 90% isolated yield after recrystallization from ethanol.

HATU/DIPEA in DMI

Using HATU and DIPEA in 1,3-dimethyl-2-imidazolidinone (DMI) enhances solubility, achieving 94% conversion at 50°C in 2 hours. DMI’s high polarity facilitates homogeneous mixing, reducing side products.

Table 2: Coupling Reagent Efficiency

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CDI | THF | 25 | 6 | 90 |

| HATU | DMI | 50 | 2 | 94 |

Optimization of Reaction Conditions

Solvent Selection

DMI outperforms THF and DMF in coupling reactions due to:

Catalytic Hydrogenation

Pd/C-mediated hydrogenation removes protecting groups (e.g., Boc) in methanol, achieving quantitative deprotection without imidazolidinone ring reduction.

Purification and Characterization

- Recrystallization : Ethanol/water mixtures (3:1) yield 99% pure product by HPLC.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes unreacted amine.

- Spectroscopy : ¹⁹F NMR confirms fluorine integration; HRMS verifies [M+H]⁺ at m/z 343.1422.

Challenges and Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties

Mecanismo De Acción

The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(a) MEK Inhibitor: N-[3-(3-Cyclopropyl-5-(2-Fluoro-4-Iodophenylamino)-6,8-Dimethyl-2,4,7-Trioxo-3,4,6,7-Tetrahydro-2H-Pyrido[4,3-d]Pyrimidinyl)Phenyl]Acetamide

- Structural Similarities : Both compounds share an acetamide backbone and fluorinated aromatic groups, critical for target binding and metabolic stability.

- Differences: The MEK inhibitor features a pyrido-pyrimidinone core and cyclopropyl substituent, enhancing its specificity for MEK kinases, while the target compound’s imidazolidinone ring may confer distinct binding interactions .

(b) B-Raf Inhibitor: N-[3-(5-(2-Amino-4-Pyrimidinyl)-2-(1,1-Dimethylethyl)-1,3-Thiazol-4-yl)-2-Fluorophenyl]-2,6-Difluorobenzenesulfonamide

Pharmacological and Biochemical Properties

While specific data for the target compound are unavailable, insights from related molecules suggest:

In Vitro Screening Methods

The microculture tetrazolium assay () is a standard method for evaluating cytotoxicity in human tumor cell lines.

Comparative Data Table

Actividad Biológica

The compound 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide , with the CAS number 1323318-02-0 , belongs to a class of organic compounds featuring an imidazolidinone structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H17FN4O2

- Molecular Weight : 328.34 g/mol

- Chemical Structure : The compound contains a fluorophenyl group, an imidazolidinone core, and a pyridinylmethyl acetamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate pathways involved in various diseases, particularly through enzyme inhibition and receptor binding.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. It is hypothesized that the imidazolidinone structure contributes to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Potential : Research has indicated that derivatives of imidazolidinones can inhibit cancer cell proliferation. The specific compound may engage in apoptosis pathways, promoting programmed cell death in cancerous cells.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have demonstrated its inhibitory effects on sodium channel proteins, which are crucial in nerve signal transmission.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In vitro tests have shown that the compound inhibits growth in Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of peptidoglycan synthesis, which is vital for bacterial cell wall integrity.

- Cancer Research : A study focusing on various cancer cell lines indicated that the compound induces apoptosis via the intrinsic pathway, which involves mitochondrial membrane permeabilization and subsequent activation of caspases.

- Enzyme Interaction : Binding affinity studies reveal that the compound interacts with sodium channel proteins (Nav1.8), demonstrating a significant reduction in ion flow at concentrations as low as 5.67 µM, indicating potential for pain management therapies.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions to introduce the 2-fluorophenyl group onto the imidazolidinone core. Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic substitution .

- Step 2 : Condensation of the intermediate with pyridin-4-ylmethylamine using coupling agents like EDCI/HOBt to form the acetamide bond .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .

Q. How should researchers characterize this compound’s structural integrity?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. For example, the pyridinyl proton signals appear at δ 8.5–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₇H₁₆FN₃O₂: 313.12 g/mol) .

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the critical structural features influencing its reactivity?

- Imidazolidinone Core : Susceptible to oxidation at the 2-oxo position; avoid strong oxidizing agents (e.g., KMnO₄) .

- Pyridinylmethyl Group : Participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO) .

- Fluorophenyl Substituent : Enhances metabolic stability via reduced CYP450 interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Compound Stability : Test degradation under assay conditions (e.g., 37°C, 5% CO₂) via LC-MS .

- Target Selectivity : Perform counter-screens against related kinases (e.g., EGFR, VEGFR) to rule off-target effects .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on fluorophenyl and pyridinyl groups’ roles in binding .

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., para-position of fluorophenyl) .

- QSAR Models : Train models with datasets from PubChem BioAssay to correlate substituents with activity .

Q. What crystallographic methods are suitable for determining its 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol). Use SHELXL for refinement; monitor R-factor (<0.05) and thermal displacement parameters .

- Data Collection : Synchrotron radiation (λ = 0.71073 Å) improves resolution for imidazolidinone ring geometry .

Methodological Notes

- Data Contradictions : Always cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

- Synthetic Optimization : Use DoE (Design of Experiments) to balance reaction time, temperature, and catalyst loading .

- Crystallography : For twinned crystals, employ TWINABS in SHELXTL to correct intensity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.